molecular formula C21H19ClO B587380 1-Chloro-2-(ethoxydiphenylmethyl)benzene CAS No. 717109-43-8

1-Chloro-2-(ethoxydiphenylmethyl)benzene

Cat. No.: B587380
CAS No.: 717109-43-8
M. Wt: 322.832
InChI Key: QVLBDAGOVAFTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-Chloro-2-(ethoxydiphenylmethyl)benzene has several scientific research applications:

Future Directions

The future directions for the use and study of 1-Chloro-2-(ethoxydiphenylmethyl)benzene are not specified in the search results. Its use as a chemical reagent suggests it may have applications in various chemical syntheses .

Preparation Methods

The synthesis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene typically involves electrophilic aromatic substitution reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-(ethoxydiphenylmethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(ethoxydiphenylmethyl)benzene involves its interaction with various molecular targets. In proteomics research, it binds to specific proteins, altering their structure and function. The pathways involved in these interactions are complex and depend on the specific proteins and conditions under study.

Properties

IUPAC Name

1-chloro-2-[ethoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO/c1-2-23-21(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)22/h3-16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLBDAGOVAFTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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